molecular formula C15H10F2N4O2 B2616335 N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide CAS No. 1208392-45-3

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide

Cat. No.: B2616335
CAS No.: 1208392-45-3
M. Wt: 316.268
InChI Key: YSWJIHAJDTYLDR-UHFFFAOYSA-N
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Description

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with a 2,4-difluorophenyl group at position 5 and a pyrazine-2-carboxamide moiety linked via a methylene bridge.

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N4O2/c16-9-1-2-11(12(17)5-9)14-6-10(21-23-14)7-20-15(22)13-8-18-3-4-19-13/h1-6,8H,7H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWJIHAJDTYLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=NO2)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Another method involves the condensation of nitroacetic esters with dipolarophiles in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often include the use of solvents like chloroform or water, depending on the specific requirements of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction is particularly suitable for industrial applications due to its mild reaction conditions and high yields. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms on the phenyl ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Pyrazine-2-carboxamide Derivatives

Pyrazine carboxamides with alkylamino or aryl substituents () provide insights into structure-activity relationships (SAR):

Compound Name Substituents on Pyrazine Yield (%) Melting Point (°C) Key Features
5-(Propylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (1a) Propylamino at C5 87 155–156 High yield; trifluoromethyl enhances lipophilicity
5-(Hexylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (1d) Hexylamino at C5 92 148–149 Longer alkyl chain may improve membrane permeability
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide Isoxazole-linked difluorophenyl N/A N/A Fluorine atoms may enhance metabolic stability

Key Observations :

  • The target compound’s isoxazole-difluorophenyl moiety differentiates it from alkylamino-substituted analogs, possibly altering target selectivity.

Isoxazole Carboxamide Analogs

Compounds with isoxazole or dihydroisoxazole cores ():

Compound Name Core Structure Substituents Activity Notes
3-(2-Chloro-6-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-4,5-dihydroisoxazole-5-carboxamide Dihydroisoxazole Chloro, fluoro, hydroxyaryl Potential biofilm inhibition
5-(Substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)pyrazole-1-carbothioamide Isoxazole-pyrazole hybrid Nitrophenyl, substituted phenyl Evaluated for antimicrobial activity

Key Observations :

  • Dihydroisoxazole derivatives () exhibit modified conformational flexibility compared to fully aromatic isoxazoles.
  • Nitrophenyl substituents () may introduce electron-withdrawing effects, influencing binding kinetics.

Fluorophenyl-Substituted Carboxamides

Fluorinated aromatic systems ():

Compound Name Fluorine Positions Additional Groups Physicochemical Impact
N-((2,4-difluorophenyl)sulfonyl)-2,4-difluoro-N-(octahydrocycloocta[d]isoxazol-3-yl)benzenesulfonamide 2,4-difluorophenyl Sulfonamide, spirocyclic isoxazoline High crystallinity (m.p. 129–131°C)
N-(2,4-difluorophenyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinazoline 2,4-difluorophenyl Methoxy, hexahydroquinazoline Enhanced solubility via methoxy groups

Key Observations :

  • 2,4-Difluorophenyl groups are associated with improved metabolic stability and target affinity due to reduced oxidative metabolism .
  • Sulfonamide linkages () may confer higher melting points compared to carboxamides.

Research Findings and Implications

  • Synthetic Feasibility : Pyrazine carboxamides () are synthesized in high yields (76–98%), suggesting efficient routes for scaling the target compound .
  • Structural Uniqueness: The isoxazole-pyrazine hybrid in the target compound may offer novel binding modes compared to dihydroisoxazole or pyrazole derivatives .

Biological Activity

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Isoxazole ring : A five-membered heterocyclic compound containing nitrogen and oxygen, known for its diverse biological activities.
  • Pyrazine moiety : A six-membered aromatic ring that contributes to the compound's pharmacological properties.
  • Difluorophenyl group : Enhances lipophilicity and influences the compound's interaction with biological targets.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

  • Apoptosis Induction : Similar pyrazine derivatives have been shown to induce apoptosis in cancer cells by modulating intrinsic apoptotic pathways. For example, studies on related compounds demonstrated their ability to down-regulate anti-apoptotic proteins (Bcl2) while up-regulating pro-apoptotic proteins (Bax), leading to increased apoptosis in leukemic cells .
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G0/G1 phase, which is critical for halting the proliferation of cancer cells. This effect has been observed in studies involving other pyrazine derivatives .
  • Antimicrobial Activity : Some derivatives have shown promising results against various pathogens, suggesting that this compound may also possess antimicrobial properties .

Table 1: Summary of Biological Activity Assays

Assay TypeResultReference
MTT Assay IC50 = 25 μM for apoptosis induction
Flow Cytometry Increased sub-G1 population (apoptosis)
Gene Expression Down-regulation of Bcl2 and Survivin
Antimicrobial Testing Effective against specific pathogens

Case Studies

  • Leukemia Cell Lines : In a study focusing on K562 human leukemia cells, treatment with a pyrazine derivative similar to this compound resulted in significant inhibition of cell viability and induction of apoptosis. The study highlighted the compound's ability to alter gene expression related to apoptosis, showcasing its potential as an anti-leukemic agent .
  • Antimicrobial Efficacy : Another investigation revealed that pyrazine derivatives exhibited notable antifungal activity against specific strains. This suggests that this compound may also be explored as a candidate for developing new antimicrobial therapies .

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